4-{[3-(Morpholin-4-yl)propyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}PROPANOIC ACID is a chemical compound with a molecular formula of C10H18N2O5 It is a derivative of propanoic acid, featuring a morpholine ring attached to the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-(4-morpholino)propyl isothiocyanate as an intermediate . The reaction conditions often include:
Temperature: Moderate temperatures (25-50°C)
Solvent: Common solvents like dichloromethane or methanol
Catalysts: Base catalysts such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary amines.
Scientific Research Applications
3-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Explored for its therapeutic potential in treating conditions related to hypoxia and anemia.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. For instance, as an inhibitor of HIF prolyl hydroxylase domain enzymes, it binds to the active site of the enzyme, preventing the hydroxylation of HIF-α subunits . This inhibition stabilizes HIF-α, allowing it to accumulate and activate the transcription of genes involved in the adaptive response to hypoxia.
Comparison with Similar Compounds
Similar Compounds
3-(4-MORPHOLINO)PROPIONIC ACID: Similar structure but lacks the carbamoyl group.
3-(4-MORPHOLINO)PROPYL ISOTHIOCYANATE: Used as an intermediate in the synthesis of the target compound.
N-(3-DIMETHYLAMINOPROPYL)-N’-3-(4-MORPHOLINO)PROPYLTHIOUREA: Another derivative with different functional groups.
Uniqueness
3-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit HIF prolyl hydroxylase domain enzymes sets it apart from other similar compounds, making it a valuable tool in hypoxia-related research.
Properties
Molecular Formula |
C11H20N2O4 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H20N2O4/c14-10(2-3-11(15)16)12-4-1-5-13-6-8-17-9-7-13/h1-9H2,(H,12,14)(H,15,16) |
InChI Key |
GFXXJTSQQNHFFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.